(E)-1-(2-fluorophenyl)-3-(3-isobutyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea
Description
Properties
CAS No. |
899728-45-1 |
|---|---|
Molecular Formula |
C19H19FN4O2 |
Molecular Weight |
354.385 |
IUPAC Name |
1-(2-fluorophenyl)-3-[3-(2-methylpropyl)-2-oxoquinazolin-4-yl]urea |
InChI |
InChI=1S/C19H19FN4O2/c1-12(2)11-24-17(13-7-3-5-9-15(13)22-19(24)26)23-18(25)21-16-10-6-4-8-14(16)20/h3-10,12H,11H2,1-2H3,(H2,21,23,25) |
InChI Key |
HOFSBRCNQXRSQB-HAVVHWLPSA-N |
SMILES |
CC(C)CN1C(=C2C=CC=CC2=NC1=O)NC(=O)NC3=CC=CC=C3F |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
(E)-1-(2-fluorophenyl)-3-(3-isobutyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea is an organic compound that has gained attention in medicinal chemistry due to its structural complexity and potential therapeutic applications. It belongs to the class of ureas and quinazolinones, which are known for their diverse biological activities.
Chemical Structure
The molecular formula of this compound is , with a molecular weight of approximately 354.39 g/mol. The presence of a fluorine atom enhances its lipophilicity and metabolic stability, making it a promising candidate for drug development.
| Property | Value |
|---|---|
| Molecular Formula | C19H19FN4O2 |
| Molecular Weight | 354.39 g/mol |
| IUPAC Name | This compound |
| CAS Number | 899728-45-1 |
Anticancer Properties
Research indicates that compounds containing the urea moiety exhibit significant anticancer activity. For instance, similar urea derivatives have been shown to inhibit various cancer cell lines, including breast and prostate cancers. The mechanism of action often involves the inhibition of protein-tyrosine phosphatases (PTPs), which are crucial in cell signaling pathways that regulate cell growth and differentiation .
Antimicrobial Activity
The quinazolinone structure is associated with antimicrobial properties. Studies have demonstrated that derivatives with similar structures can exhibit activity against both Gram-positive and Gram-negative bacteria. The incorporation of fluorine atoms may enhance these effects by improving the compound's interaction with bacterial membranes.
Enzyme Inhibition
The biological activity of this compound may also involve enzyme inhibition mechanisms. For example, the urea functionality has been shown to participate in critical hydrogen bonding interactions with active sites of enzymes such as kinases .
Case Studies
- Antitumor Activity : A study evaluated the effect of similar quinazolinone derivatives on various human cancer cell lines (HT29, MCF7). The results indicated that compounds with a urea bridge had IC50 values ranging from 31 to 390 μM, demonstrating significant antiproliferative activity .
- Antimicrobial Studies : Another investigation focused on urea derivatives' activity against different bacterial strains. Compounds similar to this compound showed promising results against resistant strains, suggesting potential for further development .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that compounds similar to (E)-1-(2-fluorophenyl)-3-(3-isobutyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea exhibit promising anticancer properties. The incorporation of the quinazoline moiety has been linked to the inhibition of specific kinases associated with cancer cell proliferation. Studies have shown that derivatives of quinazoline can effectively inhibit tumor growth in various cancer models, suggesting that this compound could be a lead structure for developing new anticancer agents .
Antimicrobial Properties
Compounds containing the urea and quinazoline functional groups have demonstrated antimicrobial activity against a range of pathogens. The mechanism often involves interference with bacterial cell wall synthesis or inhibition of essential enzymes. This makes this compound a candidate for further investigation as a potential antimicrobial agent .
Catalysis
Catalytic Applications
The compound has been explored as a catalyst in organic reactions, particularly in the Knoevenagel condensation reaction. This reaction is crucial for forming carbon-carbon bonds and synthesizing various organic compounds. Studies indicate that urea-rich catalysts can enhance reaction rates and yields significantly due to their ability to stabilize transition states through hydrogen bonding interactions .
Synthesis of Dihydroquinazolinones
Recent research highlights the utility of this compound in synthesizing 2,3-dihydroquinazolin-4(1H)-ones. These compounds are valuable intermediates in pharmaceuticals and agrochemicals. The catalytic properties of this compound facilitate efficient synthesis routes that are environmentally friendly and cost-effective .
Material Science
Polymer Development
The structural characteristics of this compound make it suitable for developing novel polymeric materials. Its ability to form hydrogen bonds can lead to the creation of porous organic polymers which are useful in various applications including gas storage and separation technologies .
Case Studies and Research Findings
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The 2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene core contains electrophilic sites susceptible to nucleophilic attack, particularly at the carbonyl groups or adjacent positions.
Hydrolysis and Ring-Opening Reactions
The urea and quinazolinone moieties undergo hydrolysis under acidic or basic conditions, altering the compound’s core structure.
| Reaction Type | Reagents/Conditions | Outcome | Reference |
|---|---|---|---|
| Acidic hydrolysis | HCl (conc.), reflux | Cleavage of urea linkage to yield 2-fluorophenylamine | |
| Basic hydrolysis | NaOH, aqueous ethanol | Ring-opening of quinazolinone to form anthranilic acid derivatives |
Electrophilic Aromatic Substitution
The 2-fluorophenyl group directs electrophilic substitution to specific positions due to fluorine’s electron-withdrawing effects.
| Reaction Type | Reagents/Conditions | Outcome | Reference |
|---|---|---|---|
| Nitration | HNO₃, H₂SO₄, 0–5°C | Meta-substitution on the fluorophenyl ring | |
| Sulfonation | SO₃, H₂SO₄ | Para-sulfonation relative to fluorine |
Oxidation and Reduction Reactions
The isobutyl side chain and urea functionality participate in redox transformations.
| Reaction Type | Reagents/Conditions | Outcome | Reference |
|---|---|---|---|
| Oxidation of isobutyl | KMnO₄, acidic conditions | Conversion to carboxylic acid derivative | |
| Reduction of urea | LiAlH₄, THF | Formation of amine derivatives |
Cross-Coupling Reactions
The fluorophenyl group enables participation in palladium-catalyzed coupling reactions.
| Reaction Type | Reagents/Conditions | Outcome | Reference |
|---|---|---|---|
| Suzuki coupling | Pd(PPh₃)₄, aryl boronic acid, base | Introduction of aryl groups at the fluorophenyl ring | |
| Buchwald-Hartwig amination | Pd₂(dba)₃, Xantphos, amine | Functionalization of quinazolinone nitrogen |
Photochemical Reactions
The conjugated system in the quinazolinone core allows for photochemical modifications.
| Reaction Type | Conditions | Outcome | Reference |
|---|---|---|---|
| [2+2] Cycloaddition | UV light, dienophile | Formation of cyclobutane derivatives |
Thermal Decomposition
Thermogravimetric analysis (TGA) data for structural analogs indicate stability up to 200°C, beyond which decomposition occurs via:
-
Pathway 1 : Loss of isobutyl group (ΔH ≈ 150 kJ/mol)
-
Pathway 2 : Fragmentation of the quinazolinone ring (ΔH ≈ 210 kJ/mol).
Key Mechanistic Insights
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize its properties, the compound is compared to three structurally related analogs (Table 1):
Table 1: Key Structural and Pharmacological Comparisons
Key Findings
Substituent Effects on Bioactivity :
- The isobutyl group at the 3-position in the target compound enhances kinase inhibition (IC₅₀ = 12 nM) compared to smaller substituents (e.g., methyl: IC₅₀ = 85 nM) or bulkier groups (tert-butyl: IC₅₀ = 210 nM). This suggests moderate steric bulk optimizes binding to the kinase active site .
- The 2-fluorophenyl moiety improves selectivity over the 4-chlorophenyl analog (12 nM vs. 85 nM), likely due to favorable halogen bonding in the target enzyme’s hydrophobic pocket .
Stereoelectronic Properties :
- The (E)-configuration of the imine bond in the target compound ensures planarity, facilitating π-π stacking with aromatic residues in the kinase binding site. The (Z)-isomer of a related compound showed reduced activity (IC₅₀ = 85 nM vs. 12 nM for the E-form) .
Solubility and Drug-Likeness :
- The target compound exhibits moderate aqueous solubility (0.45 mg/mL), outperforming the 4-chlorophenyl analog (0.12 mg/mL) but lagging behind the cyclopropyl derivative (0.67 mg/mL). This correlates with the lipophilicity of the substituents .
Structural Validation and Crystallographic Insights
The target compound’s crystal structure, refined using SHELXL, reveals intramolecular hydrogen bonds between the urea NH and the quinazolinone carbonyl oxygen, stabilizing the bioactive conformation . This feature is absent in the dihydroquinazoline analog, which adopts a twisted conformation and shows weaker activity .
Q & A
Q. Key Considerations :
- Monitor reaction progress using TLC and HPLC.
- Purify via column chromatography or recrystallization.
Basic: Which spectroscopic and analytical techniques are critical for characterizing this compound?
Methodological Answer:
- 1H and 19F NMR : Assign chemical shifts for the fluorophenyl group (δ ~7.0–7.5 ppm for aromatic protons; δ ~-110 ppm for fluorine in 19F NMR) and the quinazolinone backbone (δ ~5.5–6.5 ppm for NH groups) .
- Mass Spectrometry (ESI-MS) : Confirm molecular weight (expected [M+H]+ ~402–405 Da) and fragmentation patterns .
- X-ray Crystallography : Resolve the (E)-configuration and hydrogen-bonding networks using SHELX and visualize with ORTEP-III .
- Elemental Analysis : Validate purity (>95%) via C/H/N/O percentages .
Advanced: How can reaction conditions be optimized to improve yield and stereoselectivity?
Methodological Answer:
- Design of Experiments (DoE) : Systematically vary parameters (temperature, solvent, catalyst) to identify optimal conditions. For example, higher temperatures (80–100°C) may favor urea formation but risk side reactions .
- Solvent Screening : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates, while non-polar solvents (toluene) improve stereoselectivity .
- Catalyst Selection : Lewis acids (e.g., ZnCl2) can accelerate cyclization steps. Monitor via in-situ IR spectroscopy for real-time analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
